![molecular formula C17H12N2O3S B2600418 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866896-72-2](/img/no-structure.png)

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

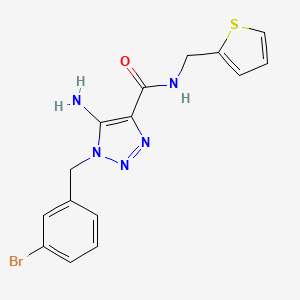

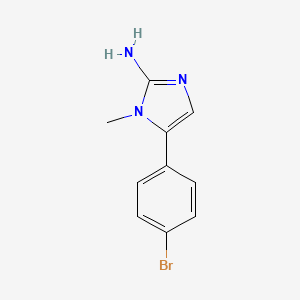

The compound “3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of compounds known as pyrido[2,3-d]pyrimidines . These compounds are characterized by a pyrimidine ring fused to a pyridine ring . They are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .

Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is characterized by a pyrimidine ring fused to a pyridine ring . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .科学的研究の応用

Antileukemia Activity

The synthesis of benzofuro[3,2-c]quinolines, including our compound of interest, has shown excellent antileukemia activity. In vitro evaluations demonstrated promising results, suggesting that this compound could serve as a potential hit for developing antileukemia drugs .

Neuroprotective Properties

The tricyclic furo[3,2-c]quinoline skeleton, which includes our compound, has been associated with neuroprotective effects. Specifically, one derivative (Compound D) has demonstrated neuroprotective activity . Further research in this area could unveil its full potential.

Antiproliferative Effects

Compound E, a furo[3,2-c]quinoline derivative, exhibited potent antiproliferative activity against renal UO-31, melanoma UACC-257, and UACC-62 cell lines . Investigating its mechanism of action and optimizing its structure could lead to novel anticancer therapies.

Antibacterial Properties

While not directly related to our compound, other heterocyclic compounds with a furo[3,2-c]pyridine core have shown antibacterial activity. This suggests that exploring similar derivatives could yield antibacterial agents .

Synthetic Methodology

The synthetic pathway for benzofuro[3,2-c]quinolines involves a sequential chlorination/demethylation followed by intramolecular cyclization. Researchers have optimized this process to achieve high yields of the desired products .

Dearomative Cycloaddition

In related work, dearomative cycloaddition reactions have been employed to synthesize benzofuro[3,2-b]indol-3-one derivatives. These reactions exhibit tolerance toward various substituted phenylsulfonyl groups, providing a versatile method for accessing structurally diverse compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one involves the condensation of 4-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine-5-thiol to form 3-(4-methoxyphenyl)-2-amino-1H-[1]benzofuro[3,2-d]pyrimidin-4-one, followed by oxidation of the thiol group to a sulfone using hydrogen peroxide and sulfuric acid. The resulting sulfone is then dehydrated using acetic anhydride and pyridine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-4,6-dimethoxypyrimidine-5-thiol", "hydrogen peroxide", "sulfuric acid", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine-5-thiol in ethanol using catalytic amount of piperidine to form 3-(4-methoxyphenyl)-2-amino-1H-[1]benzofuro[3,2-d]pyrimidin-4-one.", "Step 2: Oxidation of the thiol group to a sulfone using hydrogen peroxide and sulfuric acid in acetonitrile at room temperature.", "Step 3: Dehydration of the sulfone using acetic anhydride and pyridine in dichloromethane at reflux temperature to form 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one." ] } | |

CAS番号 |

866896-72-2 |

分子式 |

C17H12N2O3S |

分子量 |

324.35 |

IUPAC名 |

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23) |

InChIキー |

NGRFJSDLZJUVAK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

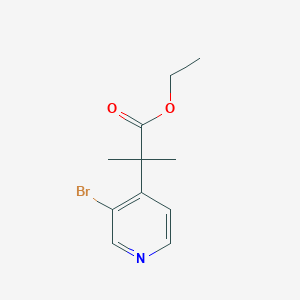

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)

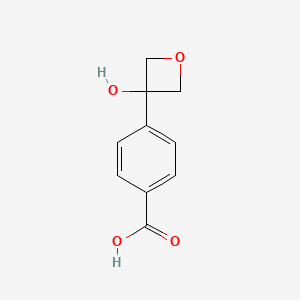

![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)

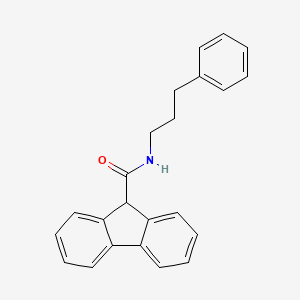

![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)

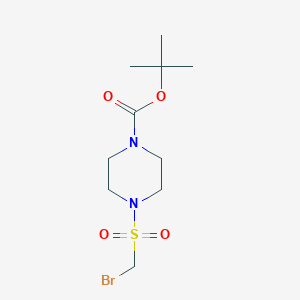

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)